molecular formula C11H13ClO2 B3315043 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene CAS No. 951891-13-7

2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene

Cat. No. B3315043
CAS RN: 951891-13-7
M. Wt: 212.67 g/mol
InChI Key: DVWGSJGZINKRAW-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a phenyl ring with two methoxy groups and a chloro group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecule likely has a planar aromatic ring (the phenyl group) with sp2 hybridized carbons. The propene group is likely to be non-planar due to the sp2 hybridized carbon forming a pi bond .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the double bond of the propene group, such as addition reactions. The aromatic ring could participate in electrophilic aromatic substitution reactions, especially considering the activating effect of the methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar methoxy groups could increase its solubility in polar solvents. The double bond in the propene group could make it more reactive than a similar compound without a double bond .

Advantages and Limitations for Lab Experiments

2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene has several advantages for use in laboratory experiments. It has a relatively low toxicity, making it safe to use in experiments. It is also relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is known to produce intense effects in humans, making it ideal for use in experiments studying the effects of psychedelics on humans.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, which means that there is still much to be learned about its effects and mechanisms of action. Additionally, it is not available in large quantities, making it difficult to use in large-scale experiments.

Future Directions

1. Investigating the effects of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene on cognitive functions such as memory, learning, and decision-making.
2. Investigating the effects of this compound on mood and behavior.
3. Investigating the effects of this compound on the immune system.
4. Investigating the effects of this compound on the cardiovascular system.
5. Investigating the mechanisms of action of this compound.
6. Developing new synthesis methods for this compound.
7. Developing new methods for purifying this compound.
8. Investigating the effects of this compound in combination with other drugs.
9. Investigating the effects of this compound in combination with other psychedelics.
10. Investigating the therapeutic potential of this compound.

Scientific Research Applications

2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene has been studied extensively in the laboratory for its potential applications in the field of neuroscience. It has been used to study the effects of psychedelics on the brain, as well as to investigate the mechanisms of action of psychedelic drugs. It has been used to study the effects of psychedelics on learning and memory, as well as to investigate the effects of psychedelics on mood and behavior. It has also been used to investigate the effects of psychedelics on the immune system, as well as to study the effects of psychedelics on the cardiovascular system.

Safety and Hazards

As with any chemical, handling “2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and safety glasses, in a well-ventilated area .

properties

IUPAC Name

2-(2-chloroprop-2-enyl)-1,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGSJGZINKRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242328
Record name 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-13-7
Record name 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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